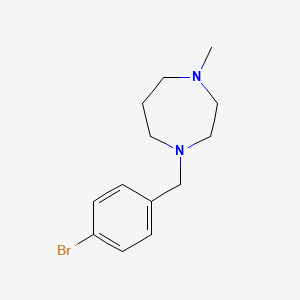

1-(4-Bromobenzyl)-4-methylperhydro-1,4-diazepine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(4-Bromobenzyl)-4-methylperhydro-1,4-diazepine is an organic compound belonging to the class of diazepanes It features a bromophenyl group attached to a diazepane ring, which is a seven-membered ring containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromobenzyl)-4-methylperhydro-1,4-diazepine typically involves the reaction of 4-bromobenzyl chloride with 4-methyl-1,4-diazepane in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromobenzyl)-4-methylperhydro-1,4-diazepine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding sulfoxides or sulfones and reduction to form dehalogenated products.

Common Reagents and Conditions:

Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

- Substitution reactions yield various substituted derivatives.

- Oxidation reactions produce sulfoxides or sulfones.

- Reduction reactions result in dehalogenated compounds .

Scientific Research Applications

1-(4-Bromobenzyl)-4-methylperhydro-1,4-diazepine has several applications in scientific research:

Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of neurological disorders.

Materials Science: The compound is investigated for its use in the synthesis of novel materials with unique electronic and optical properties.

Biological Studies: It serves as a tool in studying the interactions of brominated compounds with biological systems, including enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of 1-(4-Bromobenzyl)-4-methylperhydro-1,4-diazepine involves its interaction with specific molecular targets. The bromophenyl group can engage in halogen bonding with biological macromolecules, while the diazepane ring can interact with various receptors and enzymes. These interactions can modulate the activity of the target proteins, leading to the observed biological effects .

Comparison with Similar Compounds

- 1-[(4-Chlorophenyl)methyl]-4-methyl-1,4-diazepane

- 1-[(4-Fluorophenyl)methyl]-4-methyl-1,4-diazepane

- 1-[(4-Iodophenyl)methyl]-4-methyl-1,4-diazepane

Uniqueness: 1-(4-Bromobenzyl)-4-methylperhydro-1,4-diazepine is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties compared to its chloro, fluoro, and iodo analogs. These differences can influence the compound’s reactivity, binding affinity, and overall biological activity .

Biological Activity

1-(4-Bromobenzyl)-4-methylperhydro-1,4-diazepine, a member of the diazepine family, is recognized for its potential biological activities. Diazepines, particularly those with varied substituents, have shown a wide range of pharmacological effects, including anxiolytic, anticonvulsant, and sedative properties. This article explores the biological activity of this specific compound, drawing from various research findings and case studies.

- Molecular Formula : C₁₃H₁₉BrN₂

- Molecular Weight : 283.21 g/mol

- CAS Number : 280560-78-3

Biological Activity Overview

The biological activities of diazepine derivatives are largely attributed to their interactions with various neurotransmitter receptors and cellular pathways. The following sections detail the specific activities related to this compound.

-

CNS Activity :

- Diazepines typically modulate GABA_A receptors, enhancing inhibitory neurotransmission. This mechanism underlies their use in treating anxiety and seizure disorders. The presence of a bromobenzyl group may influence receptor binding affinity or selectivity, potentially enhancing anxiolytic effects .

-

Anti-Cancer Properties :

- Recent studies have highlighted the potential of benzodiazepine derivatives in cancer therapy. For instance, compounds that antagonize NOD1 and NOD2 signaling pathways have shown promise in sensitizing cancer cells to chemotherapy agents like paclitaxel. Although specific data on this compound is limited, its structural similarity to other active compounds suggests potential anti-cancer activity .

- Inflammatory Response Modulation :

Study 1: CNS Effects

A study evaluating the effects of various benzodiazepines on GABA_A receptor modulation found that structural modifications significantly impacted their efficacy. While specific data on this compound were not available, the findings suggest that similar compounds can effectively enhance GABAergic activity .

Study 2: Anti-Cancer Activity

In a study focusing on dual NOD1/NOD2 antagonists, a related benzodiazepine derivative was shown to inhibit tumor growth by modulating inflammatory responses. The potential for this compound to exhibit similar effects warrants further investigation .

Structure-Activity Relationship (SAR)

The structure of this compound suggests several points for modification that could enhance its biological activity:

- Bromobenzyl Group : May enhance lipophilicity and receptor binding.

- Methyl Group : Could influence conformational flexibility and receptor interaction.

| Substituent | Effect on Activity |

|---|---|

| Bromobenzyl | Increased receptor affinity |

| Methyl | Affects conformational dynamics |

Properties

IUPAC Name |

1-[(4-bromophenyl)methyl]-4-methyl-1,4-diazepane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19BrN2/c1-15-7-2-8-16(10-9-15)11-12-3-5-13(14)6-4-12/h3-6H,2,7-11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQUWRVLHCKJAMG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCN(CC1)CC2=CC=C(C=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19BrN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50354085 |

Source

|

| Record name | 1-[(4-Bromophenyl)methyl]-4-methyl-1,4-diazepane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50354085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

280560-78-3 |

Source

|

| Record name | 1-[(4-Bromophenyl)methyl]-4-methyl-1,4-diazepane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50354085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.